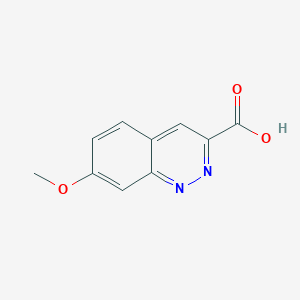
7-Methoxycinnoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxycinnoline-3-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cinnoline core, which is a nitrogen-containing heterocycle . It also contains a methoxy group (-OCH3) attached to the 7th carbon and a carboxylic acid group (-COOH) attached to the 3rd carbon of the cinnoline ring .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 204.19 .科学的研究の応用
1. Photophysical Properties and Fluorophore Development
Research indicates that certain derivatives of 7-Methoxycinnoline-3-carboxylic acid have been explored for their photophysical properties, particularly in the development of fluorophores. For instance, azole-quinoline-based fluorophores, synthesized through reactions involving similar compounds, exhibited dual emissions and large Stokes shifts, making them suitable for applications in fluorescence spectroscopy. These compounds were noted to be thermally stable up to 300 °C and their emission properties were influenced by the solvent polarity (Padalkar & Sekar, 2014). Furthermore, certain benzo[c]coumarin carboxylic acids, related structurally to this compound, were synthesized and demonstrated excellent fluorescence in both ethanol solution and solid state due to their large conjugated system and various hydrogen bonds (Shi et al., 2017).
2. Synthesis of Pharmaceutical Intermediates
The compound has also been involved in the synthesis of pharmaceutical intermediates. One study described an efficient synthesis method for creating 3-substituted octahydrobenzo[g]quinolines, which are key intermediates for pharmaceutically active compounds, using this compound derivatives. The method highlighted the potential for large-scale manufacturing of these compounds, showcasing their relevance in pharmaceutical synthesis (Bänziger et al., 2000).
3. Investigation of Structural and Fluorescent Properties
Research has also delved into the structural and fluorescent properties of compounds based on quinoline-carboxylic acids, closely related to this compound. Studies on temperature-/solvent-dependent low-dimensional compounds based on quinoline-dicarboxylic acid revealed that reaction temperature and solvent critically influence the structural formation of these compounds. Additionally, their photoluminescent properties were investigated, indicating potential applications in materials science (Wang et al., 2012).
4. Cytotoxic Activity and Anticancer Potential
Derivatives of this compound have been synthesized and evaluated for cytotoxic potential against various carcinoma cell lines. The study involved the synthesis of quinoline-4-carboxylic acid derivatives and their assessment for cytotoxic activity, apoptotic DNA fragmentation, and molecular docking studies. The results demonstrated significant anticancer activity, making these derivatives promising leads for the design of potent inhibitors as novel anticancer agents (Bhatt et al., 2015).
Safety and Hazards
The safety data sheet for 7-Methoxycinnoline-3-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
7-methoxycinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-7-3-2-6-4-9(10(13)14)12-11-8(6)5-7/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKNTWCKGQSTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NN=C(C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)

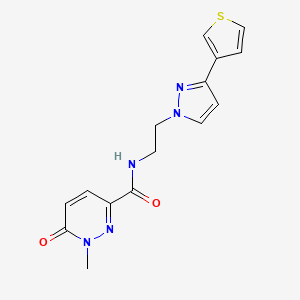
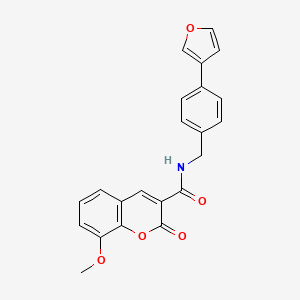

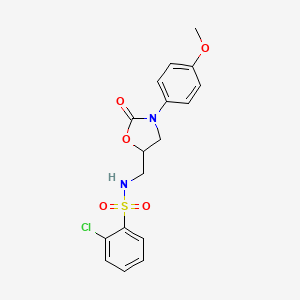
![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)
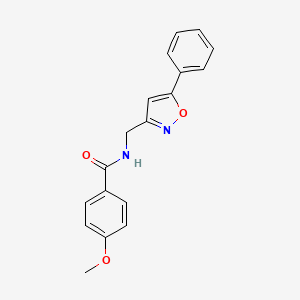
![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)